Morpholinium trifluoromethanesulfonate
Overview
Description
Morpholinium trifluoromethanesulfonate is a type of ionic liquid . Morpholinium is an organic chemical compound that features both amine and ether functional groups . When treated with an acid, it forms a salt known as morpholinium . Trifluoromethanesulfonate, also known as triflate, is a common counterion used in the formation of salts .
Synthesis Analysis
The synthesis of N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethylsulfonyl)imide, a similar compound, was achieved by nucleophilic substitution of bromide ion by N-methyl-morpholine . The composition was confirmed by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis
The molecular structure of morpholinium-based ionic liquids was confirmed by 1H and 13C NMR spectroscopy . The structure of ionic compounds is responsible for their properties .Physical And Chemical Properties Analysis
Morpholinium-based ionic liquids have excellent physical and chemical properties, such as good thermal stability, wide electrochemical window, high conductivity, good solubility, good acid-base stability, low vapor pressure, and non-volatility . The melting point for a similar liquid, N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethanesulfonate), was estimated in the range (-80 to -74) °C using differential scanning calorimetry (DSC) .Scientific Research Applications
DNA-Dependent Protein Kinase Inhibitor Synthesis
Morpholinium trifluoromethanesulfonate plays a crucial role in the synthesis of DNA-dependent protein kinase inhibitors, serving as a key intermediate. Improved methods for synthesizing this triflate, integral in generating chromenone scaffolds, were developed, emphasizing the importance of allyl protecting groups in this process (Rodriguez Aristegui et al., 2006).
Synthesis of Sulfinamides and Sulfinates
Morpholinium trifluoromethanesulfonate is involved in the convenient synthesis of sulfinamides and sulfinates. NMR spectroscopic studies have shown its effectiveness in methylation processes, highlighting its utility in chemical synthesis (Mikołajczyk et al., 1985).
Generation of Morpholin-2-one Derivatives
This compound is used in the acid-catalyzed hydroamination reactions to generate morpholin-2-one derivatives. A catalytic amount of trifluoromethanesulfonic acid aids in this process, providing a metal-free and efficient method for producing these derivatives (Knight et al., 2019).
Electrochemical Applications
It has shown potential in electrochemical applications. Studies on ionic liquids containing morpholinium trifluoromethanesulfonate revealed their suitability as electrolytes in various electrochemical devices, thanks to their good electrochemical windows (Hayyan et al., 2013).
Thermodynamic Studies
The ionization of morpholine in aqueous solutions, using sodium trifluoromethanesulfonate, provided insights into the thermodynamic properties of morpholinium ionization. This study is vital for understanding the behavior of morpholinium ions in different environments (Ridley et al., 2000).
Ionic Liquid Crystals
Morpholinium trifluoromethanesulfonate is used in designing ionic liquid crystals, demonstrating versatility in forming different mesomorphic phases. This includes high-ordered smectic and hexagonal columnar phases, crucial for material science applications (Lava et al., 2009).
Glycosylation Promoter
It acts as a promoter in glycosylation processes. Particularly, it activates thioglycosides for glycosylations in the synthesis of oligosaccharides, showcasing its role in complex organic syntheses (Wang et al., 2006).
Antimicrobial Activity Modulation
Morpholinium trifluoromethanesulfonate has been studied for its role in modulating antimicrobial activity against multi-drug-resistant strains, offering potential uses in medical research and drug development (Oliveira et al., 2015).
Ionic Liquid Synthesis and Properties
Its role in the synthesis of room-temperature ionic liquids and the study of their electrochemical properties highlights its significance in advanced material science and electrochemistry (Komayko et al., 2018).
Dicationic Ionic Liquid Study
The synthesis and thermal behavior of N-morpholinium dicationic ionic liquids were investigated, revealing insights into their thermal stability and potential applications in various fields (Ferdeghini et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
morpholin-4-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.CHF3O3S/c1-3-6-4-2-5-1;2-1(3,4)8(5,6)7/h5H,1-4H2;(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDLDSWRLLUJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[NH2+]1.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380983 | |
Record name | Morpholin-4-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Morpholinium trifluoromethanesulfonate | |
CAS RN |
77534-70-4 | |
Record name | Morpholin-4-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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